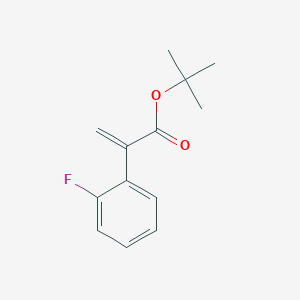

tert-Butyl 2-(2-fluorophenyl)acrylate

Description

Properties

Molecular Formula |

C13H15FO2 |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

tert-butyl 2-(2-fluorophenyl)prop-2-enoate |

InChI |

InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-7-5-6-8-11(10)14/h5-8H,1H2,2-4H3 |

InChI Key |

JFFJKNJDODRYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)C1=CC=CC=C1F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the esterification of 2-(2-fluorophenyl)acrylic acid (or its derivatives) with tert-butanol or tert-butyl protecting groups introduced via acrylate precursors. Two main approaches are used:

Esterification via Acid and Alcohol Coupling

This classical method involves the reaction of 2-(2-fluorophenyl)acrylic acid with tert-butanol, often catalyzed by an acid or using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to promote ester formation.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-(2-fluorophenyl)acrylic acid + tert-butanol | Acid catalyst (e.g., sulfuric acid) or DCC/DMAP coupling |

| 2 | Solvent: Dry tetrahydrofuran (THF) or dichloromethane (DCM) | Anhydrous conditions preferred to avoid hydrolysis |

| 3 | Reaction temperature: Room temperature to reflux | Reaction time varies from several hours to overnight |

| 4 | Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) | Ensures high purity (>98%) |

This method is widely used for preparing tert-butyl acrylate derivatives and can be adapted for fluorophenyl-substituted acrylic acids. The use of coupling agents like DCC/DMAP improves yields and reduces side reactions compared to direct acid-catalyzed esterification.

Palladium-Catalyzed Heck Coupling

An alternative synthetic route involves the palladium-catalyzed Heck coupling between tert-butyl acrylate and 2-fluorophenyl halides or boronic acids to form the desired acrylate with the fluorophenyl substituent.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | tert-butyl acrylate + 2-fluorophenylboronic acid or 2-fluorophenyl bromide | Pd(PPh3)4 catalyst (2–5 mol%) |

| 2 | Base: Sodium carbonate (Na2CO3) or similar | Facilitates coupling |

| 3 | Solvent: DMF or dioxane | Anhydrous, inert atmosphere |

| 4 | Temperature: 80–110 °C | Reaction time: Several hours |

| 5 | Purification: Column chromatography | High selectivity and yields |

This method allows for the introduction of the fluorophenyl group in a regioselective manner and is suitable for complex derivatives. It is especially useful when the fluorophenyl acrylic acid is not readily available or when direct esterification is challenging.

Polymerization and Deprotection Routes (Contextual Relevance)

While the target compound is a small molecule ester, related preparation methods for tert-butyl acrylate derivatives often involve polymerization followed by selective deprotection of the tert-butyl group to yield acrylic acid polymers. These methods provide insight into the stability and handling of tert-butyl acrylates.

- Polymerization of tert-butyl acrylate derivatives can be performed by radical or anionic methods, followed by deprotection using acidic conditions.

- Deprotection methods include trifluoroacetic acid (TFA) in dichloromethane (DCM) , but this often results in incomplete cleavage of tert-butyl groups (up to 99.5% efficiency).

- Improved deprotection uses hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP) , achieving >99.9% removal of tert-butyl groups, critical for purity and polymer properties.

Although this is more relevant to polymer chemistry, it underscores the importance of reaction conditions for tert-butyl ester stability and cleavage, which can be extrapolated to small molecule synthesis optimization.

Analytical and Purification Techniques

Purity Optimization

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients is standard for isolating tert-butyl acrylate derivatives with high purity.

- Recrystallization: Ethanol or other suitable solvents are used to improve crystal quality and purity.

- Gas Chromatography (GC): Employed for purity assessment, targeting >98% purity thresholds.

Structural Characterization

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR identifies tert-butyl singlet (~1.3 ppm) and aromatic protons (6.5–7.8 ppm).

- ^13C NMR confirms ester carbonyl (~165–175 ppm) and tert-butyl carbons (~27–30 ppm).

- Infrared (IR) Spectroscopy:

- Ester C=O stretch near 1720 cm⁻¹.

- Aromatic C-H and C-F vibrations confirm fluorophenyl presence.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks ([M+H]^+) consistent with this compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 2-(2-fluorophenyl)acrylic acid + tert-butanol + acid catalyst | Reflux, dry solvent | Simple, direct | May require long reaction times, side reactions possible |

| DCC/DMAP Coupling | 2-(2-fluorophenyl)acrylic acid + tert-butanol + DCC + DMAP | Room temp, dry solvent | High yield, mild conditions | Requires careful handling of DCC byproducts |

| Pd-Catalyzed Heck Coupling | tert-butyl acrylate + 2-fluorophenylboronic acid + Pd catalyst + base | 80–110 °C, inert atmosphere | Regioselective, versatile | Requires palladium catalyst, sensitive conditions |

| Polymerization + Deprotection (Contextual) | tert-butyl acrylate monomers + radical initiators + acid deprotection | Polymerization at 70 °C; deprotection with HCl/HFIP or TFA/DCM | Insight on ester stability | More complex, polymer-focused |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-fluorophenyl)acrylic acid or 2-(2-fluorophenyl)acetone.

Reduction: Formation of tert-butyl 2-(2-fluorophenyl)propanol or tert-butyl 2-(2-fluorophenyl)propane.

Substitution: Formation of substituted fluorophenyl acrylates.

Scientific Research Applications

tert-Butyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity and thermal stability.

Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-fluorophenyl)acrylate involves its interaction with various molecular targets. The acrylate moiety can undergo polymerization reactions, forming long polymer chains. The fluorophenyl group imparts unique properties, such as increased hydrophobicity and chemical resistance, to the resulting polymers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares tert-butyl 2-(2-fluorophenyl)acrylate with four structurally related acrylates:

Key Observations:

The trifluoromethyl group in tert-butyl 2-(trifluoromethyl)acrylate increases hydrophobicity and chemical resistance but may reduce solubility in polar solvents .

Reactivity in Polymerization :

Research Findings and Challenges

- Synthetic Challenges : The steric bulk of the 2-fluorophenyl group complicates purification, often requiring column chromatography .

- Toxicity Concerns : Tetrahydrofurfuryl acrylate’s metabolite, tetrahydrofurfuryl alcohol (CAS 97-99-4), raises regulatory scrutiny despite low acute toxicity .

- Emerging Trends : Fluorinated acrylates like this compound are gaining traction in targeted drug delivery systems due to enhanced pharmacokinetics .

Q & A

Q. What are the primary synthetic routes for preparing tert-Butyl 2-(2-fluorophenyl)acrylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of the corresponding acrylic acid derivative with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, phosphorylation strategies (as seen in analogs like tert-Butyl 2-(diethoxyphosphoryl)acrylate) may be adapted by substituting the phosphonate group with a 2-fluorophenyl moiety . Key factors affecting yield include:

- Catalyst choice : Protic acids may accelerate esterification but risk side reactions (e.g., tert-butyl group cleavage).

- Temperature : Lower temperatures (0–25°C) minimize decomposition of the fluorophenyl group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Optimization requires monitoring via TLC or HPLC to track intermediate stability.

Q. What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles/planarity, as demonstrated for structurally similar compounds (e.g., monoclinic crystal system with space group P2₁ and unit cell parameters a = 13.439 Å, b = 15.636 Å, c = 18.644 Å) .

- NMR spectroscopy : <sup>19</sup>F NMR identifies electronic effects of the 2-fluorophenyl substituent, while <sup>1</sup>H NMR distinguishes tert-butyl protons (δ ~1.2–1.4 ppm) and acrylate olefinic protons (δ ~5.8–6.5 ppm).

- Mass spectrometry (HRMS) : Validates molecular ion peaks (expected m/z ~250–300 for M⁺).

Q. How does the 2-fluorophenyl substituent influence the compound’s reactivity in electrophilic additions?

Methodological Answer: The electron-withdrawing fluorine atom at the ortho position deactivates the phenyl ring, reducing susceptibility to electrophilic aromatic substitution. However, the acrylate double bond remains reactive toward nucleophiles (e.g., amines, thiols). To assess reactivity:

- Perform kinetic studies using nucleophiles (e.g., piperidine) in polar solvents (e.g., acetonitrile).

- Monitor reaction progress via UV-Vis spectroscopy (λ~250–300 nm for conjugated systems) .

Advanced Research Questions

Q. How can researchers design experiments to study the adsorption behavior of this compound on indoor surfaces?

Methodological Answer: Adopt a two-pronged approach inspired by indoor surface chemistry studies :

- Fundamental adsorption studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on model surfaces (e.g., silica, cellulose). Vary humidity (20–80% RH) to simulate real-world conditions.

- Microspectroscopic imaging : Employ time-of-flight secondary ion mass spectrometry (ToF-SIMS) or Raman mapping to visualize spatial distribution on heterogeneous surfaces (e.g., painted drywall).

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

Methodological Answer: Conflicting reports may arise from differences in oxidant strength or solvent polarity. To address this:

- Controlled oxidation assays : Compare stability in H₂O₂ (mild) vs. meta-chloroperbenzoic acid (strong) across solvents (e.g., water vs. DCM).

- Analytical cross-validation : Use HPLC-MS to identify degradation products (e.g., tert-butyl cleavage yielding 2-(2-fluorophenyl)acrylic acid).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies for the tert-butyl group under oxidative stress .

Q. What strategies can elucidate interactions between this compound and biological macromolecules?

Methodological Answer:

- Spectroscopic binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for proteins (e.g., serum albumin).

- Molecular docking : Simulate binding poses with targets like cytochrome P450 enzymes, leveraging structural analogs (e.g., ethyl 2-cyano-3-(2-fluorophenyl)acrylate’s protein interactions) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for complex formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.